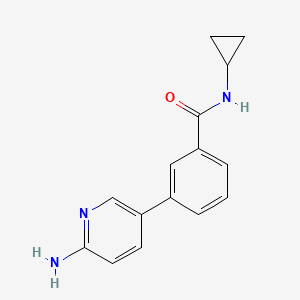

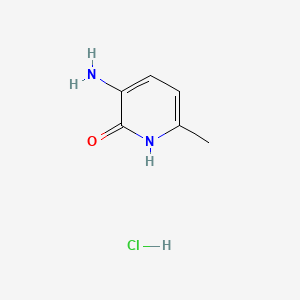

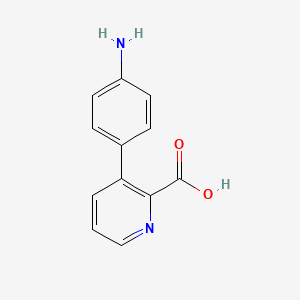

3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide is a useful research compound. Its molecular formula is C15H15N3O and its molecular weight is 253.305. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aminopyridines in Neurodegenerative Diseases

Aminopyridines, such as 4-aminopyridine, have a history of application in treating neurodegenerative diseases. These compounds act as potassium channel blockers and have shown efficacy in improving walking disabilities in patients with multiple sclerosis (MS) by restoring conduction in demyelinated axons. The drug fampridine (a sustained-release form of 4-aminopyridine) is under clinical trials for its potential in ameliorating central conduction deficits due to demyelination in both MS and chronic spinal cord injury (Kostadinova & Danchev, 2019; Hayes, 2006).

Benzamides in Pharmacology

Benzamides, particularly those with nitroxyl radicals, have shown promise in pharmacological research. These compounds, through the introduction of a nitroxyl fragment, have demonstrated potential in strengthening biological activity, modifying pharmacological effects, decreasing general toxicity, or increasing selective cytotoxicity. This suggests a role in creating pharmacological agents for the treatment of diseases (Grigor’ev, Tkacheva, & Morozov, 2014).

Heterocyclic Compounds in Organic Synthesis

Research on heterocyclic compounds, such as cyanopyridine derivatives, highlights their significant biological activities, including anticancer, antibacterial, and antifungal effects. The high reactivity of these scaffolds makes them important intermediates in organic synthesis, indicating potential applications in medicinal chemistry (Ghosh et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide is the Enoyl-[acyl-carrier-protein] reductase [NADH] FabI . This enzyme plays a crucial role in the fatty acid synthesis pathway of Escherichia coli .

Mode of Action

The compound interacts with its target, Enoyl-[acyl-carrier-protein] reductase [NADH] FabI, leading to inhibition of the enzyme . This interaction disrupts the normal function of the enzyme, thereby affecting the fatty acid synthesis pathway.

Biochemical Pathways

The affected pathway is the fatty acid synthesis pathway . The inhibition of Enoyl-[acyl-carrier-protein] reductase [NADH] FabI disrupts this pathway, leading to downstream effects such as the disruption of cell membrane synthesis and function.

Result of Action

The molecular and cellular effects of the compound’s action are the disruption of the fatty acid synthesis pathway . This disruption can lead to the inhibition of cell growth and proliferation, particularly in organisms that rely on this pathway for essential processes such as cell membrane synthesis.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s photoisomerization can be influenced by the presence of hydrogen-bonded complexes . .

Propiedades

IUPAC Name |

3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c16-14-7-4-12(9-17-14)10-2-1-3-11(8-10)15(19)18-13-5-6-13/h1-4,7-9,13H,5-6H2,(H2,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKAXVWVYBHJRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC(=C2)C3=CN=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718575 |

Source

|

| Record name | 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314985-40-4 |

Source

|

| Record name | 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)

![1-Boc-4-[2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]ethyl]piperazine](/img/structure/B581540.png)